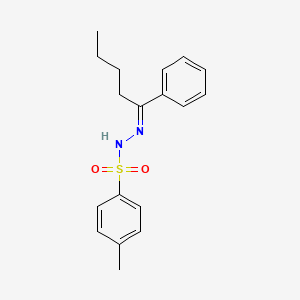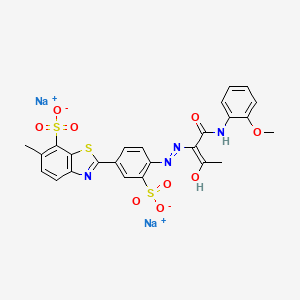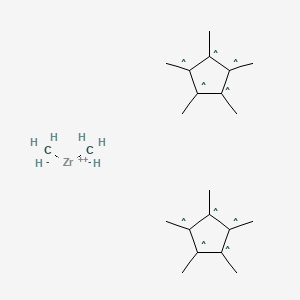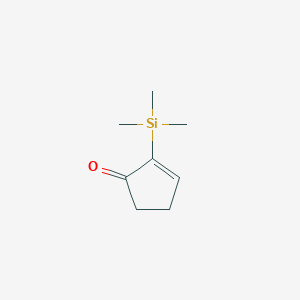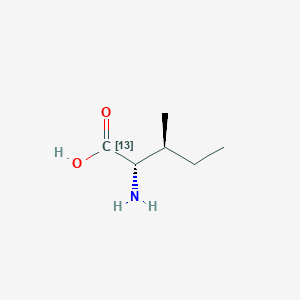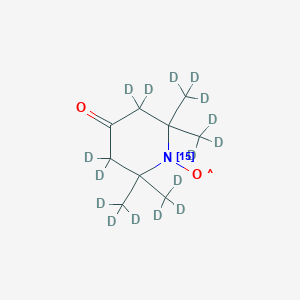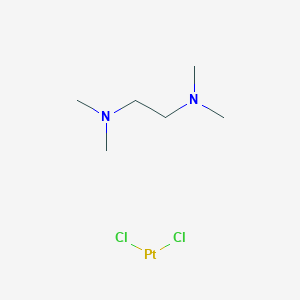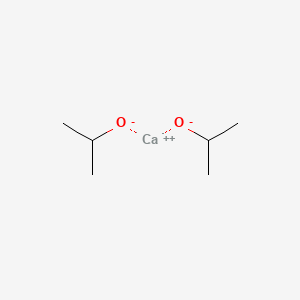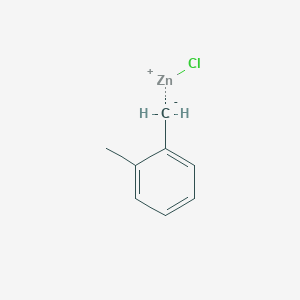![molecular formula C18H18FeIN B12061231 trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)
trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide: is an organometallic compound that features a ferrocene moiety linked to a pyridinium ion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide typically involves the reaction of 4-vinylpyridine with ferrocene derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
化学反应分析
Types of Reactions:
Oxidation: The ferrocene moiety in trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide can undergo oxidation reactions, leading to the formation of ferrocenium ions.
Reduction: The compound can also participate in reduction reactions, where the pyridinium ion is reduced to a pyridine derivative.
Substitution: The vinyl group in the compound can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions
Major Products:
Oxidation: Formation of ferrocenium ions.
Reduction: Formation of pyridine derivatives.
Substitution: Various substituted vinylpyridinium compounds
科学研究应用
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique electronic properties.
Materials Science: It is explored for its potential in the development of advanced materials with specific electronic and magnetic properties
Biology and Medicine:
Bioorganometallic Chemistry: The compound is studied for its interactions with biological molecules and potential therapeutic applications
Industry:
作用机制
The mechanism of action of trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide involves its interaction with molecular targets through its ferrocene and pyridinium moieties. The ferrocene unit can undergo redox reactions, while the pyridinium ion can participate in various chemical interactions. These properties enable the compound to act as a catalyst and interact with biological molecules .
相似化合物的比较
- Ferrocenylmethylpyridinium iodide
- Ferrocenylvinylpyridinium chloride
- Ferrocenylpyridinium bromide
Comparison: trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide is unique due to its specific combination of a ferrocene moiety and a vinylpyridinium ion. This combination imparts distinct electronic properties and reactivity compared to other similar compounds .
属性
分子式 |
C18H18FeIN |
|---|---|
分子量 |
431.1 g/mol |
InChI |
InChI=1S/C13H13N.C5H5.Fe.HI/c1-14-10-8-13(9-11-14)7-6-12-4-2-3-5-12;1-2-4-5-3-1;;/h2-11H,1H3;1-5H;;1H/q+1;;;/p-1 |
InChI 键 |
HBOVOWXURLCQOY-UHFFFAOYSA-M |
手性 SMILES |
C[N+]1=CC=C(C=C1)/C=C\[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe].[I-] |
规范 SMILES |
C[N+]1=CC=C(C=C1)C=C[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)
